An In-Depth Technical Guide to 8-chloro-1H-quinazolin-4-one as a PARP-1 Inhibitor
An In-Depth Technical Guide to 8-chloro-1H-quinazolin-4-one as a PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-chloro-1H-quinazolin-4-one, a small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a critical enzyme in the DNA damage response (DDR) pathway, and its inhibition represents a clinically validated strategy in oncology. This document delves into the mechanistic underpinnings of PARP-1 inhibition by the quinazolinone scaffold, contextualizing the specific role of 8-chloro-1H-quinazolin-4-one. While peer-reviewed data on this specific molecule is limited, we extrapolate from the broader class of quinazolinone-based PARP-1 inhibitors to discuss its likely mechanism of action, potential binding interactions, and structure-activity relationships. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in-vitro and cell-based characterization of this and similar PARP-1 inhibitors, providing researchers with the necessary tools to validate and expand upon these findings.
Introduction: The Significance of PARP-1 Inhibition in Modern Therapeutics
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a pivotal role in maintaining genomic integrity.[1] It functions as a DNA damage sensor, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[2] Upon binding to damaged DNA, PARP-1 catalyzes the cleavage of nicotinamide adenine dinucleotide (NAD+) and the subsequent polymerization of ADP-ribose units onto itself and other acceptor proteins, a process known as PARylation. This modification serves as a scaffold to recruit other DNA repair proteins.[2]
The therapeutic relevance of PARP inhibitors (PARPi) is primarily rooted in the concept of synthetic lethality. In cancer cells with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-1-mediated SSB repair leads to the accumulation of DSBs during DNA replication. These cells are unable to efficiently repair these DSBs, resulting in genomic instability and, ultimately, cell death.[3] This selective targeting of cancer cells with specific DNA repair defects has led to the approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[4]
The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including PARP-1 inhibition.[5][6] These compounds typically act as NAD+ mimics, competing for the catalytic site of PARP-1.
8-chloro-1H-quinazolin-4-one: A PARP-1 Inhibitor
8-chloro-1H-quinazolin-4-one (which exists in tautomeric equilibrium with 8-Chloroquinazolin-4-ol) has been identified as an inhibitor of the PARP-1 enzyme.
| Compound Name | Structure | Molecular Formula | Molecular Weight | Reported PARP-1 IC50 | Source |
| 8-chloro-1H-quinazolin-4-one | C₈H₅ClN₂O | 180.59 | 5.65 µM | MedChemExpress |
Note: The IC50 value is reported by the commercial supplier MedChemExpress. Extensive peer-reviewed studies detailing the experimental conditions for this specific value were not identified in the conducted literature search. The tautomeric form, 8-Chloroquinazolin-4-ol, is cited as the inhibitor.
Core Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site
The primary mechanism of action for quinazolinone-based PARP-1 inhibitors, including likely 8-chloro-1H-quinazolin-4-one, is competitive inhibition with the enzyme's substrate, NAD+.[7] The PARP-1 catalytic domain contains a nicotinamide-binding pocket, and these inhibitors are designed to occupy this site, thereby preventing NAD+ from binding and halting the PARylation process.
The quinazolinone core acts as a bioisostere of the nicotinamide moiety of NAD+, forming key interactions within the active site. Molecular docking studies of various quinazolinone derivatives reveal that the quinazoline ring typically occupies the nicotinamide-ribose binding site.[8] Specific interactions often involve hydrogen bonding with key amino acid residues such as Gly863 and Ser904, and π-π stacking with Tyr907. The substituents on the quinazolinone ring can extend into the adenine-ribose binding site, allowing for additional interactions that can significantly enhance potency and selectivity.[9]
For 8-chloro-1H-quinazolin-4-one, the chlorine atom at the 8-position is expected to influence the electronic properties of the ring system and may engage in specific interactions within a hydrophobic pocket of the active site.
Visualizing the Inhibition Pathway
Caption: Competitive inhibition of PARP-1 by 8-chloro-1H-quinazolin-4-one.
Experimental Protocols for Inhibitor Characterization
To rigorously assess the activity and mechanism of a putative PARP-1 inhibitor like 8-chloro-1H-quinazolin-4-one, a multi-faceted experimental approach is required. This section provides detailed protocols for key assays.
In-Vitro Enzymatic Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of purified PARP-1 by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate.
Principle: Histones are immobilized on a 96-well plate. Recombinant PARP-1, activated DNA, and a biotinylated NAD+ substrate are added. In the presence of an active enzyme, biotinylated PAR chains are formed on the histones. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (Strep-HRP) and a colorimetric substrate. The signal intensity is inversely proportional to the inhibitor's potency.
Step-by-Step Methodology: [10]
-
Plate Coating:
-
Dilute a 5x histone mixture 1:5 in 1x PBS.
-
Add 50 µL of the diluted histone solution to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 90 minutes at 30°C.
-
Wash the plate three times with 200 µL/well of PBST (1x PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 60-90 minutes at room temperature.
-
Wash the plate three times with PBST.
-
-
PARP-1 Reaction:
-
Prepare a master mix containing 10x PARP assay buffer, 10x assay mixture (with biotinylated substrate), and activated DNA in distilled water.
-
Add 25 µL of the master mix to each well.
-
Add 5 µL of the test inhibitor (e.g., 8-chloro-1H-quinazolin-4-one at various concentrations) or vehicle control to the appropriate wells.
-
Thaw recombinant PARP-1 enzyme on ice and dilute to the working concentration (e.g., 2.0-2.5 ng/µL) in 1x PARP buffer.
-
Initiate the reaction by adding 20 µL of diluted PARP-1 enzyme to all wells except the "Blank".
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Discard the reaction mixture and wash the plate three times with PBST.
-
Dilute Streptavidin-HRP (e.g., 1:50) in Blocking Buffer and add 50 µL to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of a colorimetric HRP substrate (e.g., TMB) to each well.
-
Incubate at room temperature until color develops (typically 15-20 minutes).
-
Stop the reaction by adding 50 µL of 2 M sulfuric acid.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in-vitro colorimetric PARP-1 enzymatic assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target protein within the complex environment of a cell.[11] The principle is that ligand binding increases the thermal stability of the target protein.
Principle: Cells are treated with the inhibitor or vehicle. The cells are then heated to a range of temperatures. At temperatures above its melting point, a protein will denature and aggregate. If the inhibitor is bound to the target protein (PARP-1), the protein-inhibitor complex will be more stable and will denature at a higher temperature. After heating, cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation. The amount of soluble PARP-1 remaining at each temperature is quantified by Western blotting or an ELISA-based method.
Step-by-Step Methodology: [11][12]
-
Cell Treatment:
-
Culture cells (e.g., a relevant cancer cell line) to approximately 80% confluency.
-
Treat cells with the desired concentrations of 8-chloro-1H-quinazolin-4-one or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
-
Quantification of Soluble PARP-1:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by Western blotting using a primary antibody specific for PARP-1.
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensity for soluble PARP-1 against the temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures in the inhibitor-treated sample indicates target engagement.
-
Caption: Workflow for assessing PARP-1 target engagement using CETSA.
Downstream Pharmacodynamic Marker: γH2AX Immunofluorescence
Inhibition of PARP-1 leads to the accumulation of DSBs, which are marked by the phosphorylation of histone H2AX at serine 139 (γH2AX). Detecting γH2AX foci by immunofluorescence is a reliable way to assess the downstream cellular consequences of PARP-1 inhibition.
Principle: Cells are treated with the inhibitor, and DNA damage is induced (e.g., by a topoisomerase inhibitor or low-dose radiation). The cells are then fixed, permeabilized, and stained with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI. The formation of distinct fluorescent foci (γH2AX foci) in the nucleus is visualized and quantified using fluorescence microscopy.
Step-by-Step Methodology: [13][14]
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips or into imaging-compatible microplates.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Pre-treat cells with 8-chloro-1H-quinazolin-4-one for 1-2 hours.
-
(Optional) Induce DNA damage with a co-treatment (e.g., a low dose of a DNA damaging agent).
-
Incubate for the desired time post-treatment (e.g., 4-24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells once with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, 1:500 dilution in blocking solution) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., anti-mouse IgG-FITC, 1:200 dilution) for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI (e.g., 300 nM in PBS) for 5-10 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in foci in inhibitor-treated cells indicates effective target modulation.
-
Conclusion and Future Directions
8-chloro-1H-quinazolin-4-one is a member of the promising quinazolinone class of PARP-1 inhibitors. Its reported micromolar inhibitory activity suggests it can serve as a valuable tool compound for studying PARP-1 biology or as a starting point for further lead optimization.[15] The likely mechanism of action is competitive inhibition at the NAD+ binding site, a hallmark of this inhibitor class.
To fully elucidate the potential of 8-chloro-1H-quinazolin-4-one, further investigations are warranted. These include:
-
Independent validation of its PARP-1 inhibitory activity and determination of its IC50 under standardized assay conditions.
-
Selectivity profiling against other PARP family members to understand its specificity.
-
Structural studies , such as co-crystallization with PARP-1, to definitively determine its binding mode and guide structure-based drug design.
-
In-depth cellular characterization to assess its effects on cell viability, particularly in DNA repair-deficient cancer cell lines, and to confirm its mechanism of action through assays like γH2AX formation.
The experimental protocols provided in this guide offer a robust framework for conducting these essential follow-up studies, enabling researchers to build upon the initial findings and explore the full therapeutic potential of this and related quinazolinone-based PARP-1 inhibitors.
References
-
BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit (Catalog #80580). Available from: [Link]
-
Creative BioMart. (n.d.). PARP - Assay-Protocol. Available from: [Link]
- Guleria, M., Kumar, A., Singh, A., & Kumar, P. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Letters in Drug Design & Discovery, 27(9), 1329-1343.
- Hassan, A. S., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(53), 32007–32023.
- Liu, X., et al. (2020). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. European Journal of Medicinal Chemistry, 197, 112323.
- Perrar, A., et al. (2021). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 1027-1037.
- Suman, S., et al. (2023). In-silico screening and molecular dynamics simulation of quinazolinone derivatives as PARP1 and STAT3 dual inhibitors: a novel DML approaches. Journal of Biomolecular Structure and Dynamics, 1-16.
- Twibanire, J. K., et al. (2026). Discovery of Quinazolinone Derivatives as Potent PARP1 Inhibitors. ACS Medicinal Chemistry Letters.
- Wartenberg, M., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56545.
- Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1367.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PARP assay [assay-protocol.com]
- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [edgccjournal.org]
- 6. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 11. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
